![molecular formula C23H17N3O6S B2918623 (E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate CAS No. 799771-42-9](/img/structure/B2918623.png)
(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a cyanovinyl group, and an amino group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the dioxol ring and the thiazol ring could potentially introduce some rigidity into the molecule, affecting its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might be able to act as a nucleophile in certain reactions, while the cyanovinyl group could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study on zinc phthalocyanine compounds, which share a structural complexity similar to the compound , showed promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Another research explored the synthesis of 5‐Substituted 2‐Methylbenzimidazoles with significant anticancer activity. This study illustrates how structural modifications to organic compounds can lead to potential therapeutic applications, highlighting the importance of chemical synthesis in developing new anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Antibacterial Activities
Research on 1,3-Bis[3-N-acetyl-2-aryl-1,3,4-oxadiazoline-5-yl]benzenes derived from dimethyl isophthalate showcases the compound's effective antibacterial properties against S. aureus. This study emphasizes the role of chemical synthesis in creating compounds with potential applications in combating bacterial infections (Li, Dan, & Fu, 2008).
Security Ink Applications
A novel V-shaped molecule synthesized via Suzuki coupling and Witting reaction demonstrated potential as a security ink without the need for a covering reagent. This application highlights the versatility of chemically synthesized compounds in fields beyond medicine, such as security and anti-counterfeiting technologies (Lu & Xia, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 5-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6S/c1-29-22(27)14-5-15(23(28)30-2)7-17(6-14)25-10-16(9-24)21-26-18(11-33-21)13-3-4-19-20(8-13)32-12-31-19/h3-8,10-11,25H,12H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSNDLPDWPKJPR-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

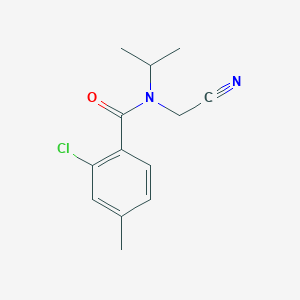
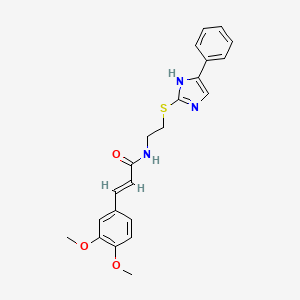
![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2918543.png)
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
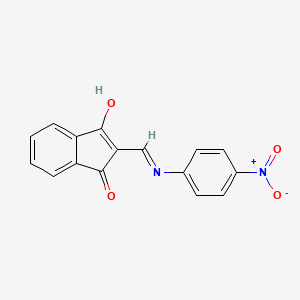
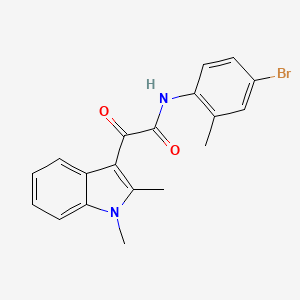
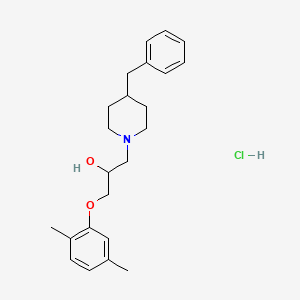
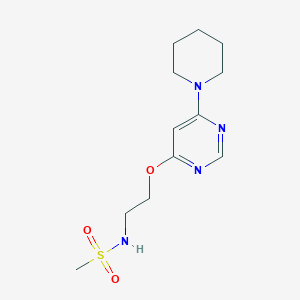
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)
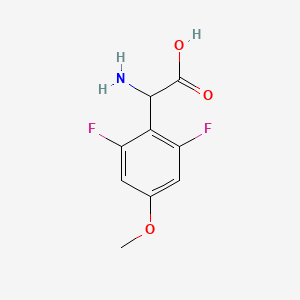
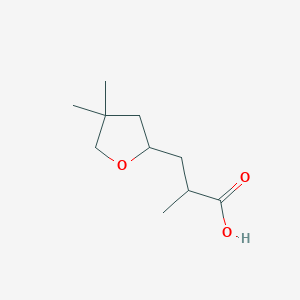
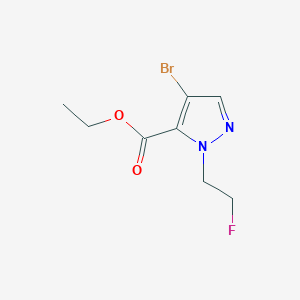
![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)